molecular formula C6H11N3O B14725198 2-Diazonio-1-(diethylamino)ethen-1-olate CAS No. 6112-00-1

2-Diazonio-1-(diethylamino)ethen-1-olate

Cat. No.: B14725198
CAS No.: 6112-00-1
M. Wt: 141.17 g/mol
InChI Key: YDDAGKSURVEMCI-UHFFFAOYSA-N
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Description

2-Diazonio-1-(diethylamino)ethen-1-olate is a chemical compound with the molecular formula C₆H₁₁N₃O It is known for its unique structure, which includes a diazonium group and a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-1-(diethylamino)ethen-1-olate typically involves the reaction of diethylamine with a suitable diazonium salt precursor. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the stability of the diazonium group. Common reagents used in the synthesis include nitrous acid or sodium nitrite in the presence of a strong acid like hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-1-(diethylamino)ethen-1-olate undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different functional groups.

    Coupling Reactions: It can participate in azo coupling reactions, forming azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Aryl halides, nitriles, and hydroxylated products.

    Coupling Reactions: Azo dyes and pigments.

    Reduction Reactions: Primary amines.

Scientific Research Applications

2-Diazonio-1-(diethylamino)ethen-1-olate has several scientific research applications:

    Chemistry: Used in the synthesis of various organic compounds, including dyes and pigments.

    Biology: Investigated for its potential use in biochemical assays and labeling of biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Diazonio-1-(diethylamino)ethen-1-olate involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo various reactions, such as nucleophilic substitution and coupling, to form different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

2-Diazonio-1-(diethylamino)ethen-1-olate can be compared with other diazonium compounds, such as:

These comparisons highlight the unique reactivity and applications of this compound due to its specific functional groups and molecular structure.

Properties

CAS No.

6112-00-1

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

2-diazo-N,N-diethylacetamide

InChI

InChI=1S/C6H11N3O/c1-3-9(4-2)6(10)5-8-7/h5H,3-4H2,1-2H3

InChI Key

YDDAGKSURVEMCI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C=[N+]=[N-]

Origin of Product

United States

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